molecular formula C17H22FNO2 B2394424 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene CAS No. 444151-82-0

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene

Cat. No. B2394424
CAS RN: 444151-82-0
M. Wt: 291.366
InChI Key: RRHVKRNPDCPLDF-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzene, which is a cyclic compound with alternating double bonds. It has a tert-butyl group and a cyclohexylidene group attached to an amino group, which is further attached to a carbonyl group. The carbonyl group is then attached to the benzene ring via an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexylidene group, the introduction of the tert-butyl group, and the formation of the carbonyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the various attached groups contribute to its overall properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the benzene ring, the carbonyl group, and the tert-butyl group could all influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point and density, would be determined by its molecular structure. For example, the presence of the benzene ring could contribute to its stability, while the tert-butyl group could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its reactivity under different conditions, investigating its potential uses in various industries, or exploring its potential biological effects .

properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c1-17(2,3)13-6-10-15(11-7-13)19-21-16(20)12-4-8-14(18)9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVKRNPDCPLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C2=CC=C(C=C2)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene
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1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene
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1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene
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1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene

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